6-Cyanonicotinic acid

Description

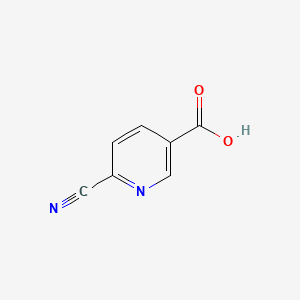

Structure

3D Structure

Properties

IUPAC Name |

6-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSQCDPPJRWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375551 | |

| Record name | 6-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70165-31-0 | |

| Record name | 6-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 6-Cyanonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocyclic Building Block

6-Cyanonicotinic acid, a substituted pyridine carboxylic acid, represents a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing nitrile and carboxylic acid groups on the pyridine ring, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a detailed exploration of the historical context surrounding the discovery and the seminal first synthesis of this important compound, offering insights into the foundational chemistry that underpins its modern applications.

The Genesis of 6-Cyanonicotinic Acid: A Historical Perspective

The discovery of 6-cyanonicotinic acid is intrinsically linked to the broader exploration of pyridine chemistry and the development of methods for the introduction of functional groups onto the pyridine ring. While a singular "discovery" event is not prominently documented in the historical literature, its conceptualization arose from the growing understanding of pyridine N-oxides and their reactivity in the mid-20th century. The pioneering work on the reaction of pyridine N-oxides with nucleophiles, such as cyanide, laid the theoretical groundwork for the targeted synthesis of cyanopyridines.

The primary impetus for the synthesis of molecules like 6-cyanonicotinic acid was the need for functionalized heterocyclic compounds that could serve as versatile intermediates in the burgeoning field of pharmaceutical and agrochemical research. The presence of both a nitrile and a carboxylic acid group on the same pyridine ring offered multiple points for chemical modification, allowing for the construction of complex molecular architectures.

The First Synthesis: A Landmark Application of Pyridine N-Oxide Chemistry

The first successful synthesis of 6-cyanonicotinic acid was achieved through the strategic application of the Reissert-Henze reaction, a powerful method for the cyanation of pyridine N-oxides. This approach leverages the increased electrophilicity of the pyridine ring upon N-oxidation, facilitating nucleophilic attack by the cyanide ion.

Causality Behind the Experimental Choices

The choice of nicotinic acid N-oxide as the starting material was a logical one. Nicotinic acid, or vitamin B3, was a readily available and well-characterized pyridine derivative. Its oxidation to the corresponding N-oxide was a known transformation, providing a direct precursor with an activated pyridine ring.

The use of a cyanide salt, such as sodium cyanide, as the nucleophile was the most direct method for introducing the cyano group. The core of the Reissert-Henze reaction involves the in-situ formation of an activated intermediate, typically through the use of an acylating or silylating agent, which is then attacked by the cyanide ion. In early syntheses, reagents like trimethylchlorosilane were employed to facilitate this activation.

The reaction conditions, including the use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) and elevated temperatures, were chosen to ensure sufficient solubility of the reactants and to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The addition of a tertiary amine base, such as triethylamine, was crucial to neutralize the acid generated during the reaction and to promote the desired reactivity.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process: the N-oxidation of nicotinic acid followed by the Reissert-Henze cyanation.

Caption: Synthetic pathway to 6-Cyanonicotinic Acid.

Detailed Experimental Protocol for the First Synthesis

The following protocol is a representative procedure for the first synthesis of 6-cyanonicotinic acid, based on the principles of the Reissert-Henze reaction.

Materials:

-

Nicotinic acid N-oxide (oxonicotinic acid N-oxide)

-

Sodium cyanide (NaCN)

-

Triethylamine (TEA)

-

Trimethylchlorosilane (TMSCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

2N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, nicotinic acid N-oxide (0.37 mol) is dissolved in anhydrous DMF (1.2 L).

-

Addition of Reagents: To the stirred solution, add sodium cyanide (1.1 mol), triethylamine (1.83 mol), and trimethylchlorosilane (equivalent to the activating agent).

-

Reaction: The reaction mixture is heated to 110 °C and stirred for 10 hours under a nitrogen atmosphere.

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in 2N hydrochloric acid (100 mL) and extracted with dichloromethane (3 x 150 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from water to yield 6-cyanonicotinic acid.[1]

Data Presentation

| Parameter | Value | Reference |

| Yield | 22% | [1] |

| Melting Point | 190-194 °C | [1] |

| Solubility | Soluble in alcohol | [1] |

Mechanistic Insights: The Reissert-Henze Reaction

The synthesis of 6-cyanonicotinic acid via the Reissert-Henze reaction proceeds through a well-established mechanism.

Caption: Mechanism of the Reissert-Henze reaction.

-

Activation of the N-Oxide: The lone pair of electrons on the oxygen atom of the N-oxide attacks the electrophilic silicon atom of trimethylchlorosilane, forming an O-silylated intermediate. This step significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions.

-

Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electron-deficient C6 position of the activated pyridine ring. This position is favored due to both electronic and steric factors.

-

Rearomatization: The resulting dihydropyridine intermediate undergoes elimination of the trimethylsilanol group to restore the aromaticity of the pyridine ring, yielding the final product, 6-cyanonicotinic acid.

Conclusion: A Foundation for Future Innovation

The initial synthesis of 6-cyanonicotinic acid marked a significant advancement in heterocyclic chemistry, providing a reliable method for the preparation of a highly functionalized and versatile building block. The principles of the Reissert-Henze reaction, so effectively demonstrated in this synthesis, continue to be a cornerstone of pyridine chemistry. This foundational work has paved the way for the development of numerous pharmaceuticals, agrochemicals, and advanced materials, highlighting the enduring legacy of this seminal synthetic achievement. The understanding of this core chemistry remains essential for researchers and scientists dedicated to the innovation and development of novel chemical entities.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Cyanonicotinic Acid

Introduction

6-Cyanonicotinic acid (CAS: 70165-31-0), also known as 6-cyanopyridine-3-carboxylic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, formulation, and biological screening. This guide provides a detailed analysis of these core properties, supported by field-proven experimental methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure. 6-Cyanonicotinic acid is an aromatic heterocyclic compound.[5]

-

Synonyms: 6-Cyanonicotinicaci, 5-carboxypicolinonitrile, 2-Cyano-5-carboxypyridine[6]

-

SMILES: OC(=O)C1=CN=C(C=C1)C#N[1]

Caption: Molecular structure of 6-Cyanonicotinic acid.

Core Physicochemical Properties

The physical and chemical characteristics of 6-Cyanonicotinic acid dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Appearance | Pale yellow to orange or brown crystals/powder | [1] |

| Melting Point | 187-195 °C | [1][2][6] |

| Boiling Point | 395.9 ± 27.0 °C (Predicted) | [6][7][9] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [6][7][9] |

| pKa | 2.81 ± 0.10 (Predicted) | [6][7][9] |

| Solubility | Soluble in alcohol | [2][6][7] |

Detailed Analysis of Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For 6-Cyanonicotinic acid, the literature reports a melting range of approximately 187-195 °C.[1][2][6] A sharp melting point, typically within a 0.5-1.0 °C range, is characteristic of a pure compound.[10] Conversely, the presence of impurities tends to depress the melting point and broaden the range over which the substance melts.[10] Therefore, determining the melting range is a fundamental quality control step.

Solubility Profile

The solubility of a compound governs its utility in different solvent systems for reactions, purification, and formulation. 6-Cyanonicotinic acid is reported to be soluble in alcohol.[2][6][7] Based on the principle of "like dissolves like," its polar functional groups (carboxylic acid, nitrile, pyridine nitrogen) suggest poor solubility in non-polar solvents like hexane.[11] The presence of the carboxylic acid group strongly implies that its solubility will dramatically increase in aqueous basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate) due to the formation of a water-soluble carboxylate salt.[12][13]

Acidity (pKa)

The pKa is a quantitative measure of a compound's acidity. The predicted pKa for 6-Cyanonicotinic acid is approximately 2.81, which is attributed to the carboxylic acid group.[6][7][9] This relatively low pKa value, more acidic than typical carboxylic acids like acetic acid (pKa ≈ 4.76), is influenced by the electron-withdrawing effects of both the nitrile group and the pyridine ring.[14][15] This acidity is a key factor in its chemical reactivity and its behavior in biological systems, as it will be predominantly in its deprotonated (anionic) form at physiological pH (~7.4).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and quantification.

UV-Vis Spectroscopy

As an aromatic compound, 6-Cyanonicotinic acid is expected to absorb ultraviolet (UV) radiation due to π → π* electronic transitions within the pyridine ring system.[16] The benzene ring, for reference, exhibits absorption bands at 184, 204, and 256 nm.[5][16] The presence of the electron-withdrawing carboxyl and cyano substituents conjugated with the aromatic ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[5] This property is useful for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. While an experimental spectrum is definitive, the expected features can be predicted from the structure.[17][18]

-

¹H NMR:

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 7.0-9.0 ppm for pyridines). The protons on the pyridine ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors.

-

Carboxylic Acid Proton: A single, broad signal is anticipated at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Seven unique carbon signals are expected.

-

Carbonyl Carbon (C=O): Will appear significantly downfield, typically in the 160-180 ppm range.

-

Nitrile Carbon (C≡N): Expected in the 115-125 ppm range.

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (approx. 120-150 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the substituents.[19][20]

-

Experimental Protocols and Methodologies

To ensure scientific integrity, the determination of these properties must follow validated protocols.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is the standard pharmacopeial method for determining melting points.[21]

Objective: To accurately determine the melting range of a solid sample.

Methodology:

-

Sample Preparation: Ensure the 6-Cyanonicotinic acid sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to pack the sample into a compact column of 2-3 mm height.[21]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[22]

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting point. This saves time in subsequent, more accurate measurements.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[21] Begin heating again at a slow, controlled rate (1-2 °C/min).[10]

-

Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is T₁-T₂.

-

Validation: Repeat the accurate determination at least twice. Consistent values confirm the result.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Qualitative Solubility Analysis

Objective: To characterize the solubility of 6-Cyanonicotinic acid in various solvents to infer its polarity and acid-base properties.[13]

Methodology:

-

Preparation: Label five clean test tubes: (1) Water, (2) 5% NaOH (aq), (3) 5% NaHCO₃ (aq), (4) 5% HCl (aq), (5) Ethanol.

-

Sample Addition: Add approximately 25 mg of 6-Cyanonicotinic acid to each test tube.[23]

-

Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Vigorously shake or vortex each tube for 60 seconds.[24]

-

Observation: Observe each tube for dissolution. Classify as "soluble" (dissolves completely), "partially soluble," or "insoluble."[24]

-

Interpretation:

-

Solubility in water indicates high polarity.

-

Insolubility in water but solubility in 5% NaOH and 5% NaHCO₃ confirms the presence of a strong acidic group (carboxylic acid).[12][13]

-

Insolubility in 5% HCl indicates the absence of a sufficiently basic group.

-

Solubility in ethanol confirms its affinity for polar organic solvents.

-

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

Protocol 3: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa value of 6-Cyanonicotinic acid.

Methodology:

-

Solution Preparation: Accurately prepare a solution of 6-Cyanonicotinic acid of known concentration (e.g., 0.01 M) in deionized, carbonate-free water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKa app).[25]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[26]

-

pKa Determination: The pKa is the pH at the half-equivalence point. The equivalence point is the inflection point of the curve (where the slope is steepest). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.[25]

Conclusion

6-Cyanonicotinic acid is a crystalline solid with a high melting point and a predicted pKa of ~2.81, indicating it is a relatively strong organic acid.[6][7][9] Its solubility in alcohol and basic aqueous solutions aligns with the polar and acidic functional groups present in its structure.[6][12][13] The spectroscopic features, predictable from its substituted pyridine core, provide the necessary tools for its identification and quantification. The experimental protocols detailed herein provide a robust framework for researchers to verify these critical physicochemical properties, ensuring data integrity and facilitating the successful application of 6-Cyanonicotinic acid in research and development.

References

- 1. L17127.MD [thermofisher.com]

- 2. 6-Cyanonicotinic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 6. 6-CYANONICOTINIC ACID | 70165-31-0 [chemicalbook.com]

- 7. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]

- 8. 6-cyanonicotinic acid [stenutz.eu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. researchgate.net [researchgate.net]

- 16. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 21. thinksrs.com [thinksrs.com]

- 22. westlab.com [westlab.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. chem.ws [chem.ws]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Cyanonicotinic Acid (CAS 70165-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

6-Cyanonicotinic acid, a substituted pyridine carboxylic acid, is a pivotal intermediate in modern organic and medicinal chemistry. Its strategic importance lies in the bifunctional nature of the pyridine ring, which is adorned with both an electron-withdrawing nitrile group and a carboxylic acid moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a diverse array of complex molecules.[1] In the landscape of drug discovery, pyridine carboxylic acid isomers and their derivatives have historically given rise to a multitude of therapeutic agents for conditions ranging from cancer and tuberculosis to diabetes and hypertension.[1][2][3] The structural rigidity and specific electronic properties of the pyridine nucleus allow for fine-tuning of molecular interactions with biological targets, a critical aspect in the design of novel therapeutics with enhanced efficacy and selectivity.[1][4] This guide provides a comprehensive overview of 6-cyanonicotinic acid, encompassing its chemical and physical properties, synthesis and purification protocols, and its applications as a precursor in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 6-cyanonicotinic acid is fundamental to its effective utilization in synthesis and formulation.

Table 1: Physicochemical Properties of 6-Cyanonicotinic Acid

| Property | Value | Reference |

| CAS Number | 70165-31-0 | [5] |

| Molecular Formula | C₇H₄N₂O₂ | [6] |

| Molecular Weight | 148.12 g/mol | [6] |

| Melting Point | 190-194 °C | [6][7] |

| Boiling Point (Predicted) | 395.9 ± 27.0 °C | |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 2.81 ± 0.10 | [6] |

| Solubility | Soluble in alcohol | [6][7] |

| Appearance | Pale yellow to orange or brown crystals or powder | [8] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid, a sharp C≡N stretch for the nitrile group, and characteristic C=O and C-N stretching bands.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display signals corresponding to the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns providing information about their relative positions. The ¹³C NMR spectrum would show distinct resonances for the carboxylic carbon, the nitrile carbon, and the carbons of the pyridine ring.[11][12][13]

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structural confirmation.[11][12][13]

Synthesis and Purification: A Practical Approach

The synthesis of 6-cyanonicotinic acid is a critical process for its availability in research and industrial settings. A commonly cited method involves the reaction of a nicotinic acid derivative with a cyanide source.

Synthesis of 6-Cyanonicotinic Acid from Oxonicotinic Acid N-oxide[7][8][9]

This procedure details a common synthetic route, highlighting the key reagents and reaction conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of oxonicotinic acid N-oxide (51 g, 0.37 mol) in 1.2 L of dimethylformamide (DMF), add sodium cyanide (54 g, 1.1 mol), triethylamine (255 mL, 1.83 mol), and trimethylchlorosilane (185 mL).[7]

-

Reaction Execution: Stir the reaction mixture at 110 °C for 10 hours.[7]

-

Workup: After the reaction is complete, filter the mixture and concentrate the filtrate.[7]

-

Extraction: Dissolve the residue in 100 mL of 2N hydrochloric acid and extract with dichloromethane.[7]

-

Purification: Combine the organic layers, concentrate, and recrystallize the crude product from water to yield 6-cyanonicotinic acid.[7]

Purification Considerations:

The purity of 6-cyanonicotinic acid is paramount for its use in subsequent reactions, particularly in pharmaceutical synthesis. Recrystallization is a common and effective method for purification.[7] For nicotinic acid derivatives in general, purification can sometimes be challenging due to their polarity.[14] Techniques such as washing with a basic solution to remove acidic impurities or the use of column chromatography may be necessary depending on the nature of the impurities.[14] In some cases, treatment with activated carbon can be employed to decolorize the product.[15]

Applications in Research and Drug Discovery

The true value of 6-cyanonicotinic acid lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitrile and carboxylic acid groups allows for a wide range of chemical transformations.

A Versatile Chemical Intermediate

The pyridine ring is a common scaffold in FDA-approved pharmaceuticals.[1] Nicotinic acid and its derivatives have been extensively explored in drug discovery, leading to treatments for a variety of diseases.[1][3] While specific applications of 6-cyanonicotinic acid are not detailed in the search results, its structural similarity to other important nicotinic acid derivatives, such as 6-aminonicotinic acid and 6-chloronicotinic acid, suggests its potential as a precursor to a wide range of biologically active compounds.[16][17]

-

6-Aminonicotinic Acid: This derivative serves as a key precursor in the synthesis of molecules investigated for their anti-inflammatory and anti-cancer properties. It is also used in the development of antihypertensive drugs.[4] The amino group can be introduced through the reduction of a nitro group or other synthetic transformations.

-

6-Chloronicotinic Acid: This compound is a known environmental transformation product of certain pesticides and is a valuable intermediate for introducing other functional groups via nucleophilic substitution reactions.[17] It can be synthesized from 6-hydroxynicotinic acid.[18]

-

6-Hydroxynicotinic Acid: This derivative is an intermediate in the bacterial oxidation of nicotinic acid and can be a starting material for the synthesis of other substituted nicotinic acids.[19][20]

The cyano group of 6-cyanonicotinic acid can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering numerous avenues for molecular elaboration. The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, enabling coupling with a variety of other molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-cyanonicotinic acid.

Hazard Identification: [21]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures: [21]

-

Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[21]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[21]

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[21]

-

If on skin: Wash with plenty of soap and water.[21]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[21]

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[5][21][22][23]

Conclusion

6-Cyanonicotinic acid is a chemical intermediate of significant value to the research, pharmaceutical, and drug development communities. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its functional groups make it an attractive starting material for the construction of novel and complex molecular architectures. A thorough understanding of its synthesis, purification, and safe handling is essential for unlocking its full potential in the ongoing quest for new and improved therapeutic agents. The continued exploration of the chemistry of 6-cyanonicotinic acid and its derivatives is likely to yield further innovations in medicinal chemistry and materials science.

References

-

P&S Chemicals. Product information, 6-Cyanonicotinic acid. [Link]

-

Rani, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1457–1487. [Link]

-

Unnamed Author. The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. [Link]

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

-

Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. [Link]

-

Szymańska, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735. [Link]

- Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 6-Aminonicotinic Acid in Modern Pharmaceutical Synthesis. [Link]

- Google Patents.

-

Hunt, A. L., et al. (1958). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 76(4), 371–379. [Link]

- Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

Taly, A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2026–2038. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B–26B. [Link]

-

Shahinozzaman, Md. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

- Google Patents.

-

ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. [Link]

-

Unnamed Author. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

meriSTEM Education. (2021). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. YouTube. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Stenutz. 6-cyanonicotinic acid. [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. nbinno.com [nbinno.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]

- 7. 6-CYANONICOTINIC ACID | 70165-31-0 [chemicalbook.com]

- 8. L17127.MD [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 16. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 6-Cyanonicotinic Acid: A Technical Guide

This guide provides a detailed technical analysis of the expected spectroscopic data for 6-cyanonicotinic acid (CAS 70165-31-0), a key heterocyclic intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to present a predictive yet scientifically rigorous characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, verify, and characterize 6-cyanonicotinic acid in a laboratory setting.

Introduction to 6-Cyanonicotinic Acid

6-Cyanonicotinic acid is a disubstituted pyridine derivative featuring both a carboxylic acid and a cyano group. These functional groups impart distinct electronic and chemical properties, making it a valuable building block. The precise characterization of its molecular structure is paramount for ensuring purity, understanding reactivity, and confirming its identity in synthetic pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

The structural features—an aromatic pyridine ring, an electron-withdrawing cyano group (-C≡N), and a carboxylic acid group (-COOH)—each provide a unique spectroscopic signature. Understanding these signatures is the core of structural elucidation.

Workflow for Spectroscopic Analysis

The logical workflow for identifying and characterizing a purified solid sample like 6-cyanonicotinic acid involves a multi-technique approach to gather orthogonal data, thereby increasing confidence in the final structural assignment.

Caption: General workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 6-cyanonicotinic acid, we predict the following features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, in addition to a signal for the carboxylic acid proton. The electron-withdrawing nature of both the cyano and carboxylic acid groups will shift these aromatic protons downfield.

-

H-2: This proton is ortho to the ring nitrogen and meta to the carboxylic acid. It is expected to be the most downfield signal, appearing as a doublet.

-

H-4: This proton is meta to both the cyano group and the ring nitrogen. It will be part of a doublet of doublets.

-

H-5: This proton is ortho to the cyano group and meta to the carboxylic acid. It is expected to appear as a doublet.

-

-COOH: The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. It may undergo exchange with deuterium in solvents like DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-2 | 9.1 - 9.3 | Doublet (d) | ~2.0 Hz |

| H-4 | 8.4 - 8.6 | Doublet of Doublets (dd) | ~8.0, 2.0 Hz |

| H-5 | 8.0 - 8.2 | Doublet (d) | ~8.0 Hz |

| -COOH | 13.0 - 14.0 | Broad Singlet (br s) | N/A |

Predicted in DMSO-d₆ relative to TMS.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, the broadband-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: five for the pyridine ring carbons, one for the cyano carbon, and one for the carboxyl carbon.

-

Carbonyl Carbon (-COOH): This will be significantly downfield, typical for carboxylic acids.

-

Pyridine Ring Carbons (C2-C6): These carbons will appear in the aromatic region (120-160 ppm). Their specific shifts are influenced by the nitrogen atom and the attached substituents. C3 and C6, being directly attached to electron-withdrawing groups, will be shifted accordingly.

-

Cyano Carbon (-C≡N): This signal typically appears in the 115-120 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | 164 - 167 | Carboxylic acid carbonyl. |

| C-2 | 152 - 155 | Adjacent to ring nitrogen. |

| C-3 | 128 - 132 | Attached to -COOH. |

| C-4 | 140 - 143 | Influenced by adjacent carbons. |

| C-5 | 120 - 123 | Influenced by adjacent carbons. |

| C-6 | 145 - 148 | Attached to -CN. |

| C≡N | 116 - 119 | Nitrile carbon. |

Predicted in DMSO-d₆ relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups. The analysis is based on characteristic vibrational frequencies.

Caption: Key functional groups and their expected IR absorptions.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Cyano | C≡N Stretch | 2240 - 2220 | Medium, Sharp |

| Carbonyl | C=O Stretch | 1730 - 1700 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C & C=N Stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

The most diagnostic peaks will be the sharp C≡N stretch around 2230 cm⁻¹ and the strong C=O stretch around 1715 cm⁻¹, appearing alongside the very broad O-H absorption characteristic of a carboxylic acid dimer.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Formula: C₇H₄N₂O₂

-

Molecular Weight: 148.12 g/mol [2]

-

Predicted Molecular Ion (M⁺˙): For electron ionization (EI), a peak at m/z = 148 is expected. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 149 or the deprotonated molecule [M-H]⁻ at m/z = 147 would be observed.

Predicted Fragmentation Pattern: A primary fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group.

-

Loss of -OH (M-17): A fragment at m/z = 131.

-

Loss of -COOH (M-45): A fragment corresponding to 6-cyanopyridine at m/z = 103.

-

Loss of CO₂ (M-44): Decarboxylation to give a fragment at m/z = 104.

Further fragmentation of the pyridine ring would lead to smaller fragments. Analysis of the mass spectrum of the related 6-chloronicotinic acid shows a prominent molecular ion peak and loss of the carboxyl group, supporting this predicted pattern.

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 149 | Protonated Molecule |

| [M]⁺˙ | 148 | Molecular Ion |

| [M-H]⁻ | 147 | Deprotonated Molecule |

| [M-COOH]⁺ | 103 | Loss of Carboxyl Radical |

Standard Experimental Protocols

6.1. NMR Sample Preparation (¹H and ¹³C)

-

Weigh approximately 5-10 mg of the 6-cyanonicotinic acid sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard parameters for ¹H acquisition and broadband proton-decoupled parameters for ¹³C acquisition.

6.2. FTIR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid 6-cyanonicotinic acid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

6.3. Mass Spectrometry Sample Preparation (ESI)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 6-cyanonicotinic acid. By combining the information from these analytical techniques, researchers can confidently confirm the identity and purity of this compound. The provided tables and diagrams serve as a quick reference for laboratory work, while the detailed interpretations offer deeper insight into the structure-property relationships that govern its spectroscopic behavior.

References

-

PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 6-Chloronicotinic acid. National Center for Biotechnology Information. Available at: [Link].

-

NIST. 6-Chloronicotinic acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link].

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link].

-

Kwantlen Polytechnic University. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. Available at: [Link].

Sources

A Comprehensive Technical Guide to the Solubility of 6-Cyanonicotinic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Heterocyclic Building Block

6-Cyanonicotinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a strategic arrangement of a carboxylic acid, a pyridine ring, and a cyano group, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, the successful application of 6-cyanonicotinic acid in these fields is intrinsically linked to its solubility characteristics in various media. A thorough understanding of its solubility behavior in common organic solvents is paramount for designing efficient purification protocols, developing robust reaction conditions, and formulating effective drug delivery systems.

This technical guide provides a comprehensive exploration of the solubility of 6-cyanonicotinic acid. While quantitative experimental data for this specific molecule is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and practical methodologies to navigate its solubility landscape. We will delve into the key physicochemical properties of 6-cyanonicotinic acid, present a comparative analysis with structurally related compounds, and provide a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to empower researchers to make informed decisions and accelerate their research and development endeavors involving this important heterocyclic compound.

Physicochemical Profile of 6-Cyanonicotinic Acid

Understanding the inherent properties of 6-cyanonicotinic acid is the first step in predicting and explaining its solubility. The interplay of its functional groups dictates its polarity, hydrogen bonding capabilities, and crystal lattice energy, all of which are critical determinants of solubility.

| Property | Value | Source / Comment |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| Melting Point | 190-194 °C | [2] |

| pKa (predicted) | 2.81 ± 0.10 | [2] |

| logP (predicted) | ~1.0 - 1.5 | Prediction based on related structures and fragment contributions. |

| Appearance | White to off-white crystalline solid | General observation. |

Expert Insights:

The predicted pKa of ~2.81 indicates that 6-cyanonicotinic acid is a moderately strong acid. This is a crucial parameter as it suggests that the molecule will be predominantly in its neutral, less polar form in non-polar organic solvents, a state that generally favors solubility in such solvents. The relatively high melting point suggests a stable crystal lattice with significant intermolecular forces that must be overcome by the solvent for dissolution to occur. The predicted logP value in the range of 1.0 to 1.5 suggests a degree of lipophilicity, which would favor solubility in less polar organic solvents.

Theoretical Framework for Solubility: A Deeper Dive

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of mixing. For dissolution to occur, the Gibbs free energy of the system must decrease. This process can be conceptually broken down into three key energetic steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the crystal lattice together (lattice energy).

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Intermolecular Forces

The solubility of 6-cyanonicotinic acid is dictated by the nature and strength of the intermolecular forces it can form with solvent molecules. These include:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring, the carboxylic acid, and the cyano group contribute to significant dipole-dipole interactions.

-

van der Waals Forces: These non-specific attractive forces are present between all molecules.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters provide a semi-quantitative framework for predicting the miscibility of a solute and a solvent. The total Hildebrand solubility parameter is divided into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Caption: Conceptual representation of Hansen Solubility Parameters (HSP).

Comparative Solubility Analysis: Insights from Nicotinic and Picolinic Acids

In the absence of direct quantitative data for 6-cyanonicotinic acid, examining the solubility of its structural analogs, nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid), provides valuable insights into its likely behavior.

| Solvent | Solvent Class | Nicotinic Acid Solubility (mol fraction at 298.15 K)[3] | Picolinic Acid Solubility (mol fraction at 298.15 K)[4] | Expected Trend for 6-Cyanonicotinic Acid |

| Methanol | Protic Alcohol | High | High | High |

| Ethanol | Protic Alcohol | High | High | High |

| Isopropanol | Protic Alcohol | Moderate | Moderate | Moderate |

| Acetone | Ketone | Moderate | Moderate | Moderate |

| Ethyl Acetate | Ester | Low | Low | Low to Moderate |

| Diethyl Ether | Ether | Low | Low | Low |

| Dichloromethane | Halogenated | Very Low | Very Low | Low |

| Toluene | Aromatic | Very Low | Very Low | Very Low |

Analysis and Predictions for 6-Cyanonicotinic Acid:

-

Alcohols (Methanol, Ethanol, Isopropanol): Nicotinic and picolinic acids exhibit high solubility in protic solvents like methanol and ethanol due to strong hydrogen bonding interactions. It is highly probable that 6-cyanonicotinic acid will also be readily soluble in these solvents. The bulky isopropyl group in isopropanol may slightly reduce solubility compared to methanol and ethanol.

-

Ketones (Acetone): Acetone, a polar aprotic solvent, can act as a hydrogen bond acceptor. The moderate solubility of the parent acids suggests that 6-cyanonicotinic acid will also have moderate solubility in acetone.

-

Esters (Ethyl Acetate): Ethyl acetate is less polar than acetone and a weaker hydrogen bond acceptor. The low solubility of nicotinic and picolinic acids in this solvent suggests that 6-cyanonicotinic acid will likely have low to moderate solubility. The presence of the cyano group might slightly enhance interactions with the ester functionality.

-

Ethers (Diethyl Ether): Diethyl ether is a non-polar solvent with limited ability to engage in strong intermolecular interactions with the polar 6-cyanonicotinic acid. Therefore, low solubility is expected.

-

Halogenated Solvents (Dichloromethane): Dichloromethane is a relatively non-polar solvent. The very low solubility of the parent acids indicates that 6-cyanonicotinic acid will likely be poorly soluble in dichloromethane.

-

Aromatic Hydrocarbons (Toluene): Toluene is a non-polar solvent. The significant mismatch in polarity between toluene and the highly polar 6-cyanonicotinic acid will result in very low solubility.

The Impact of the Cyano Group: The introduction of the electron-withdrawing cyano group increases the overall polarity and dipole moment of the molecule. This modification may slightly enhance solubility in polar aprotic solvents compared to nicotinic acid, but it is unlikely to significantly alter the general solubility trends across the different solvent classes.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It is a robust and reliable technique that, when performed correctly, provides thermodynamically accurate solubility data.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

6-Cyanonicotinic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatted shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of 6-cyanonicotinic acid into a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-cyanonicotinic acid of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of 6-cyanonicotinic acid in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the equilibrium solubility of 6-cyanonicotinic acid in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be undissolved solid present in the vial.

-

Time to Equilibrium Study: As mentioned, confirming that the concentration does not increase with further agitation time is essential.

-

Purity of the Solid Phase: After the experiment, the remaining solid can be collected, dried, and analyzed (e.g., by melting point or DSC) to ensure that no phase transformation or degradation has occurred during the experiment.

Applications in Drug Development and Beyond

The solubility of 6-cyanonicotinic acid and its derivatives is a critical parameter in the pharmaceutical industry. Poor solubility can lead to low bioavailability and hinder the development of effective oral medications. Understanding and optimizing the solubility of drug candidates containing the 6-cyanonicotinic acid scaffold is therefore a key focus in drug discovery and development. Nicotinic acid derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors.

Conclusion: A Path Forward for Researchers

This technical guide has provided a comprehensive overview of the solubility of 6-cyanonicotinic acid in common organic solvents. While a lack of direct quantitative data presents a challenge, a solid understanding of its physicochemical properties, coupled with a comparative analysis of related compounds, allows for reasoned predictions of its solubility behavior. The detailed experimental protocol for the shake-flask method provides a clear and reliable pathway for researchers to generate the necessary quantitative data for their specific applications. By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can effectively harness the potential of 6-cyanonicotinic acid in their innovative endeavors.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Gonçalves, J. M., & Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2432–2437. [Link]

-

Ferreira, A. M. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2198. [Link]

-

Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 65, 103-109. [Link]

-

Stenutz, R. 6-cyanonicotinic acid. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Cyanonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-cyanonicotinic acid, a key heterocyclic building block in medicinal chemistry. The guide details the synthesis, crystallization, and multi-faceted analytical characterization of this compound. It emphasizes the critical role of single-crystal X-ray diffraction in elucidating the precise three-dimensional atomic arrangement and intermolecular interactions. Furthermore, this document explores the potential for polymorphism and discusses the application of various spectroscopic and thermal analysis techniques for solid-state characterization. The insights derived from the crystal structure are contextualized within the broader landscape of drug design and development, highlighting how a thorough understanding of the solid state can inform the rational design of novel therapeutic agents.

Introduction: The Significance of 6-Cyanonicotinic Acid in Drug Discovery

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, safety, and formulation characteristics. 6-Cyanonicotinic acid, with its strategic placement of a cyano and a carboxylic acid group, presents a versatile platform for creating complex molecular architectures.[2] The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions, while the carboxylic acid moiety provides a key site for salt formation and prodrug strategies.[3][4]

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form.[5] Therefore, a comprehensive analysis of the crystal structure of key intermediates like 6-cyanonicotinic acid is paramount for the development of robust and effective drug products. This guide provides a detailed exploration of the methodologies and scientific rationale behind the crystal structure analysis of this important molecule.

Synthesis and Crystallization of 6-Cyanonicotinic Acid

Synthesis Pathway

A common synthetic route to 6-cyanonicotinic acid involves the cyanation of a suitable nicotinic acid precursor. While various methods exist for the synthesis of nicotinic acid derivatives[6], a targeted approach is necessary for the introduction of the cyano group at the 6-position.

Diagram of a potential synthesis workflow:

Caption: A generalized workflow for the synthesis and purification of 6-cyanonicotinic acid single crystals.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The slow and controlled growth of a single crystal allows for the precise diffraction of X-rays, which is necessary to determine the atomic arrangement.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: A suitable solvent or solvent system is one in which 6-cyanonicotinic acid has moderate solubility. This allows for a slow and controlled precipitation as the solvent evaporates. Common solvents for organic acids include ethanol, methanol, acetone, and mixtures with water.

-

Preparation of a Saturated Solution: Dissolve the purified 6-cyanonicotinic acid in the chosen solvent at a slightly elevated temperature to achieve a saturated or near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Analysis:

Caption: The sequential workflow for determining a crystal structure using single-crystal X-ray diffraction.

Crystallographic Data and Interpretation

While a specific public deposition in the Cambridge Structural Database (CSD) for 6-cyanonicotinic acid was not identified at the time of this writing, analysis of closely related structures, such as 6-chloronicotinic acid, provides valuable predictive insights into the likely crystal packing and hydrogen bonding motifs.[7]

Table 1: Anticipated Crystallographic Parameters for 6-Cyanonicotinic Acid (based on related structures)

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry elements within the unit cell. A centrosymmetric space group is common for achiral molecules. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal lattice. |

| Z | 2 or 4 | The number of molecules in the unit cell. |

The Supramolecular Architecture: Hydrogen Bonding and Intermolecular Interactions

The crystal structure of 6-cyanonicotinic acid is expected to be dominated by a network of hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen and the cyano group are hydrogen bond acceptors.

A highly probable motif is the formation of a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups of two molecules, forming an R22(8) ring motif.[8] This is a very common and stable arrangement for carboxylic acids in the solid state.

Further intermolecular interactions are anticipated between the pyridine nitrogen and the carboxylic acid's hydroxyl group, or potentially involving the cyano group. The interplay of these interactions will dictate the overall three-dimensional packing of the molecules in the crystal lattice. Understanding this supramolecular assembly is crucial, as it directly influences the material's physical properties.

Complementary Solid-State Characterization Techniques

While SC-XRD provides the definitive crystal structure, a suite of other analytical techniques is essential for a comprehensive understanding of the solid-state properties of 6-cyanonicotinic acid, particularly for polymorphism screening and quality control in a pharmaceutical setting.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique used to analyze polycrystalline materials. It provides a unique "fingerprint" for a specific crystalline form.

-

Polymorph Identification: Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices.

-

Purity Analysis: The presence of other crystalline phases (impurities or other polymorphs) can be detected.

-

Batch-to-Batch Consistency: PXRD is a critical tool for ensuring the consistency of the crystalline form in pharmaceutical manufacturing.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of the functional groups in the molecule. Changes in the hydrogen bonding environment between different polymorphs will result in shifts in the characteristic absorption bands, particularly for the O-H, C=O, and C≡N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State): Solid-state NMR can distinguish between different polymorphic forms by probing the local chemical environment of the nuclei (e.g., ¹³C, ¹⁵N).

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions between polymorphs. Different polymorphs will generally have different melting points and enthalpies of fusion.[9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates (hydrates) by identifying mass loss at specific temperatures.

The Impact of Crystal Structure on Drug Development

A thorough understanding of the crystal structure of 6-cyanonicotinic acid and its potential polymorphs is not merely an academic exercise; it has profound implications for drug development.

-

Bioavailability: The crystal form can significantly impact the solubility and dissolution rate of a drug, which in turn affects its bioavailability. A more soluble form will generally be absorbed more readily in the body.

-

Stability and Shelf-Life: Different polymorphs can have different chemical and physical stabilities. The most stable polymorph is typically chosen for development to ensure a long shelf-life and consistent product quality.

-

Manufacturing and Formulation: The physical properties of a crystalline powder, such as its morphology (shape), flowability, and compressibility, are influenced by the crystal structure. These properties are critical for the successful formulation of a drug product (e.g., tablets, capsules).

-

Intellectual Property: The discovery and characterization of new polymorphic forms of a drug substance can be a valuable source of intellectual property, providing patent protection and a competitive advantage.[5]

Conclusion: A Foundation for Rational Drug Design

The crystal structure analysis of 6-cyanonicotinic acid provides a fundamental understanding of its solid-state properties. By employing a combination of single-crystal X-ray diffraction and complementary analytical techniques, researchers and drug development professionals can gain critical insights into the molecular conformation, intermolecular interactions, and potential for polymorphism. This knowledge is indispensable for the rational design of new drug candidates, enabling the selection of the optimal solid form with desired physicochemical properties, and ultimately contributing to the development of safer, more effective, and more robust pharmaceutical products. Adherence to the standards set by the International Union of Crystallography (IUCr) in the determination and reporting of crystal structures is essential for ensuring the quality and integrity of this foundational scientific data.

References

-

PubChem. 6-Chloronicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

CrystEngComm. University of Kentucky X-Ray Crystallography Facility. Available from: [Link]

-

Stenutz. 6-cyanonicotinic acid. Available from: [Link]

- Long, S., Siegler, M., & Li, T. (2007). 6-Chloronicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(1), o279-o281.

-

PubChem. 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. (2022). A nicotine-based salt with a reversible single crystal to single crystal phase transition. Available from: [Link]

-

PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available from: [Link]

-

The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (n.d.). Available from: [Link]

- Chao, R. S., & Vail, K. C. (1987). Polymorphism of 1,2-dihydro-6-neopentyl-2-oxonicotinic acid: characterization, interconversion, and quantitation. Pharmaceutical research, 4(5), 429–432.

-

Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Available from: [Link]

- Jennifer, N. J., Muthiah, P. T., Ravikumar, I., & Rath, M. M. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta crystallographica.

- Long, S., Chen, J., & Li, T. (2011). Polymorphism and solid-to-solid phase transitions of a simple organic molecule, 3-chloroisonicotinic acid. CrystEngComm, 13(12), 4059-4065.

-

NC State University Libraries. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry. Available from: [Link]

- Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345.

- Chen, J., & Li, T. (2011). Solid-State Identity of 2-Hydroxynicotinic Acid and Its Polymorphism. Crystal Growth & Design, 11(10), 4555-4561.

-

Chemistry LibreTexts. (2024). 6: Carboxylic Acids and Nitriles. Available from: [Link]

- Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, W., & Choudhary, M. I. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-24.

-

ResearchGate. (n.d.). 9670 PDFs | Review articles in SINGLE CRYSTAL GROWTH. Available from: [Link]

-

Wiley-VCH. (n.d.). 1 Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. Available from: [Link]

- Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Molecular Structure, 1245, 131068.

-

ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Available from: [Link]

-

ResearchGate. (n.d.). Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. Available from: [Link]

-

Chapter 20: Carboxylic Acids and Nitriles. (n.d.). Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis, Growth, Physicochemical Characterization, and Computational Studies on Aminopyridinium Chloronicotinate Single Crystal. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymorphism of 1,2-dihydro-6-neopentyl-2-oxonicotinic acid: characterization, interconversion, and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Electronic Landscape of 6-Cyanonicotinic Acid: A Guide for Researchers and Drug Developers

Foreword: Unveiling Molecular Potential through a Computational Lens

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is not merely academic—it is the bedrock of rational design. 6-Cyanonicotinic acid, a pyridine carboxylic acid derivative, presents a fascinating case study. Its unique arrangement of a carboxyl group and a cyano group on a pyridine ring suggests a rich electronic character with significant potential for pharmaceutical and materials science applications.[1][2][3] This technical guide provides a comprehensive framework for the theoretical investigation of 6-Cyanonicotinic acid's electronic properties. Moving beyond a simple recitation of methods, we will explore the causality behind our computational choices, offering a self-validating system of protocols that ensures both accuracy and insightful interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the full potential of this and similar molecules.

Foundational Knowledge: Structure, Synthesis, and Significance